molecular formula C7H12NNaO3 B2768257 Sodium 2-(morpholin-4-yl)propanoate CAS No. 1373231-36-7

Sodium 2-(morpholin-4-yl)propanoate

Cat. No.: B2768257
CAS No.: 1373231-36-7
M. Wt: 181.167
InChI Key: LMMVROKDUHAHRF-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of a similar compound, propanol, from propanoic acid has been done . The synthesis involved two steps: esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst with a mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .

Scientific Research Applications

Water-Soluble Photoinitiators

Sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS) is a novel water-soluble photoinitiator developed for acrylic photopolymerization type resist systems. Its synthesis, aimed at creating environmentally friendly, completely water-soluble resist systems, has shown high sensitivity and solubility in water. This development offers a significant advantage for the photoresist industry by eliminating the need for organic solvents or alkaline developers (K. Kojima et al., 1998).

Crystal Growth and Non-linear Optical Properties

Research into the crystal growth of morpholinium 4-hydroxybenzoate (M4HB) has uncovered its potential in non-linear optical applications. This salt, when crystallized under specific conditions, exhibits second harmonic generation (SHG), a desirable property for optical materials. However, solubility modifications that involve water result in the loss of SHG activity, highlighting the delicate balance between solubility and functional properties in material synthesis (G. S. Bahra et al., 2001).

Synthetic Chemistry Applications

Sodium salts of certain thiazolines and thiazolidines, involving morpholine in their synthesis, demonstrate the versatility of morpholine derivatives in synthetic chemistry. These compounds, through their reactions and transformations, have shown potential for further chemical applications, including phosphorylation reactions (A. Pudovik et al., 1990).

Photodynamic Therapy Agents

Morpholine derivatives, specifically phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, have been explored as potential agents for photodynamic therapy. These compounds exhibit promising singlet oxygen production and cytotoxic activities in vitro, highlighting their potential in cancer treatment applications (M. Kucińska et al., 2015).

Electrochemical Applications

Research into sodium-ion batteries has identified sodium manganese hexacyanomanganate (Na2MnII[MnII(CN)6]) as a promising positive electrode material. This open-framework crystal structure material demonstrates high discharge capacity and excellent capacity retention, contributing to the advancement of sodium-ion battery technology (Hyun‐Wook Lee et al., 2014).

Green Production of Morpholine

Bipolar membrane electrodialysis has been applied to produce morpholine in an environmentally friendly manner from morpholine sulfate. This method showcases high current efficiency, low energy consumption, and reduced process costs, marking a significant step towards sustainable chemical production (Chenxiao Jiang et al., 2013).

Properties

IUPAC Name

sodium;2-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.Na/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVROKDUHAHRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])N1CCOCC1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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